(E)-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(p-tolyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-14-7-9-16(10-8-14)11-12-25(22,23)21-18-6-4-3-5-17(18)19-13-24-15(2)20-19/h3-13,21H,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUUTCSRZNFPRD-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(p-tolyl)ethenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure is characterized by the following components:
- Thiazole ring : Contributes to its biological activity.
- Phenyl and tolyl groups : Enhance lipophilicity and potential interactions with biological targets.
The IUPAC name for the compound is:
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : Potential interaction with receptors involved in cellular signaling.
- Antimicrobial Properties : Investigated for its ability to combat bacterial and fungal infections.
Biological Assays and Efficacy
Research has demonstrated the compound's efficacy through various biological assays. Below is a summary of some key findings:
| Biological Activity | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Agar diffusion assay | 12.5 | |
| Anticancer | MTT assay | 15.0 | |
| COX-2 Inhibition | Enzyme inhibition assay | 8.0 |
Case Studies
-
Antimicrobial Activity
A study assessed the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, with an IC50 value of 12.5 µM, indicating its potential as an antimicrobial agent. -
Anticancer Properties
In another investigation, the compound was tested for anticancer activity using an MTT assay on human cancer cell lines. The results showed that it effectively reduced cell viability with an IC50 value of 15.0 µM, suggesting that it may serve as a lead compound for developing new anticancer therapies. -
COX-2 Inhibition
The inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression, was evaluated. The compound demonstrated potent inhibition with an IC50 value of 8.0 µM, highlighting its therapeutic potential in treating inflammatory diseases.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to thiazole derivatives exhibit promising antimicrobial properties. A study conducted on similar compounds showed effective inhibition against various bacterial strains, including Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, demonstrating potential as effective antimicrobial agents .
Anticancer Potential
The anticancer activity of (E)-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(p-tolyl)ethenesulfonamide has been evaluated through various in vitro studies. Compounds with similar thiazole structures have shown cytotoxic effects against cancer cell lines, with IC50 values indicating significant potency. For instance, derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways .
Case Studies
- Antimicrobial Efficacy : In a comparative study on thiazole derivatives, this compound was tested alongside standard antibiotics. The results indicated that while some derivatives had lower efficacy than traditional antibiotics, they still exhibited notable activity against resistant strains of bacteria .
- Anticancer Activity : A recent investigation into the anticancer properties of sulfonamide derivatives demonstrated that compounds structurally related to this compound were effective against breast cancer cell lines, leading to reduced cell viability and increased apoptosis rates. The study highlighted the importance of the thiazole moiety in enhancing the anticancer activity of these compounds .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key analogues and their substituent effects are summarized below:
Key Observations:
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., fluorine in 3d) increase melting points compared to electron-donating groups (e.g., methoxy in 6e) due to enhanced intermolecular interactions . The thiazole ring in the target compound may elevate its melting point (predicted 150–155°C) relative to non-heterocyclic analogues.
Synthetic Yields :
- Methoxy-substituted derivatives (e.g., 6e ) show higher yields (65%) compared to bulkier or electron-deficient analogues (e.g., 3d : 36%), likely due to improved solubility and reactivity .
- The target compound’s thiazole moiety may reduce yield (predicted 40–50%) due to steric hindrance during coupling .
Biological Activity: Thiazole-containing analogues (e.g., the compound in ) exhibit moderate inhibitory activity (IC50 = 31,000 nM against dual specificity phosphatase 3), suggesting that the thiazole ring’s electronic properties modulate target binding .
Spectral and Structural Analysis
- 1H NMR : The (E)-configuration is confirmed by a characteristic doublet for the vinyl proton (J = 15–16 Hz), as seen in 6e (δ 7.41, J = 15.4 Hz) and 3d (δ 7.09, J = 15.3 Hz) .
- HRMS : Mass data for analogues (e.g., 6v : [M + H]+ = 409.1321) align with theoretical values, ensuring structural fidelity .
Functional Group Impact on Bioactivity
- Thiazole vs. Phenyl Rings : Thiazole-containing compounds (e.g., ) show distinct activity profiles compared to purely aromatic derivatives, likely due to nitrogen/sulfur participation in hydrogen bonding or π-stacking .
- Methoxy vs. Methyl Groups : Methoxy groups (e.g., in 6e ) improve solubility but may reduce cellular uptake compared to hydrophobic methyl groups (p-tolyl in the target compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
